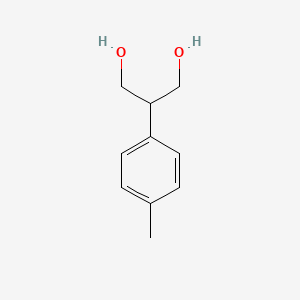
1,3-Propanediol, 2-p-tolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-p-tolyl- is an organic compound with the molecular formula C10H14O2. It is a derivative of 1,3-propanediol where one of the hydrogen atoms is replaced by a p-tolyl group. This compound is a colorless liquid that is miscible with water and is primarily used in the production of polymers and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-p-tolyl- can be synthesized through various chemical routes. One common method involves the reaction of p-tolylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2-p-tolyl- often involves the catalytic hydrogenation of p-tolylacrolein. This process requires high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-p-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-tolylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form p-tolylpropanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed
- p-Tolylacetic acid p-Tolylpropanol p-Tolylchloropropane
科学的研究の応用
1,3-Propanediol, 2-p-tolyl- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as polyesters and polyurethanes.
作用機序
The mechanism of action of 1,3-Propanediol, 2-p-tolyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The p-tolyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability. Additionally, the hydroxyl groups can form hydrogen bonds with other molecules, affecting their solubility and reactivity.
類似化合物との比較
Similar Compounds
1,3-Propanediol: A simple diol with two hydroxyl groups, used in the production of polymers and as a solvent.
2,3-Butanediol: A diol with similar properties, used in the production of plastics and as a chemical intermediate.
1,4-Butanediol: Another diol used in the production of polyurethanes and as a solvent.
Uniqueness
1,3-Propanediol, 2-p-tolyl- is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can participate in specific interactions with other molecules, making it valuable in various applications where these properties are desired.
特性
CAS番号 |
4424-32-2 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
2-(4-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10-12H,6-7H2,1H3 |
InChIキー |
VFUWTUIVNISCGA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


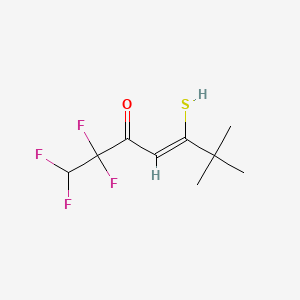
![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)
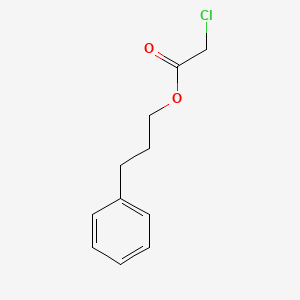

![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
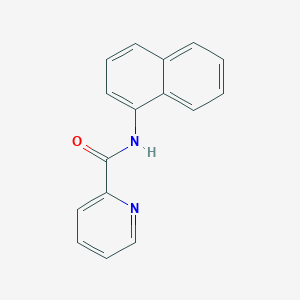
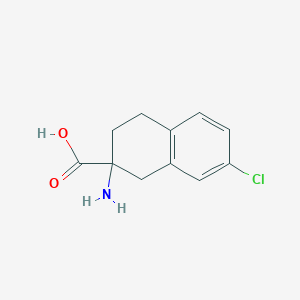
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)


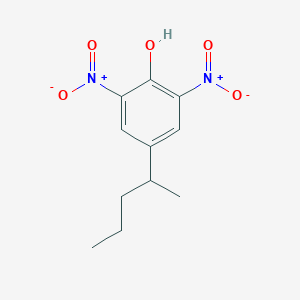
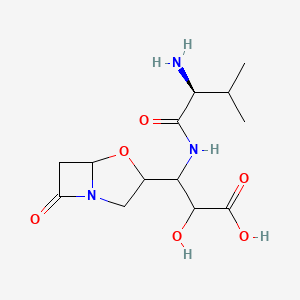
![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
